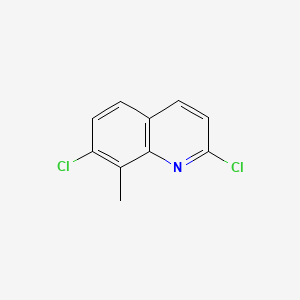

2,7-Dichloro-8-methylquinoline

Description

Historical Context and Significance of Quinoline Derivatives in Academia

The journey of quinoline and its derivatives in chemical science began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. mdpi.comnih.goviipseries.org This discovery marked the entry of a new class of nitrogen-containing heterocyclic compounds that would prove to be of immense value. mdpi.com The quinoline structure, which consists of a benzene ring fused to a pyridine ring, became a subject of intense academic interest. iipseries.orgnoveltyjournals.com

In the late 19th century, chemists developed several foundational methods for synthesizing quinoline derivatives, including the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgtandfonline.comijpsjournal.com These synthetic advancements were crucial, as they allowed for the creation of a wide variety of substituted quinolines, enabling systematic studies of their properties. rsc.org

The academic significance of quinoline derivatives surged with the discovery of their diverse biological activities. ijpsjournal.com Naturally occurring quinoline alkaloids, such as quinine from cinchona bark, were pivotal in the history of medicine. iipseries.org This spurred extensive research, establishing the quinoline scaffold as a "privileged structure" in medicinal chemistry. nih.gov Over the years, research has demonstrated the broad pharmacological potential of quinoline derivatives, including their use as antimalarial, antibacterial, anticancer, and anti-inflammatory agents. noveltyjournals.comorientjchem.org This rich history provides the foundation for the continued exploration of novel quinoline compounds in academic research.

Rationale for the Study of 2,7-Dichloro-8-methylquinoline in Contemporary Research

The scientific interest in this compound stems from the unique combination of substituents on its quinoline core. The rationale for its study is rooted in understanding how this specific substitution pattern influences its chemical properties and potential as a scaffold for new functional molecules.

The presence of chlorine atoms at positions 2 and 7 is a key feature. Halogen substituents are known to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov In many heterocyclic compounds, chlorine atoms can enhance binding affinity to biological targets like enzymes or receptors. evitachem.com Specifically, the C-7 substitution on the quinoline ring has been shown to be important for inhibitory activity in certain biological systems, such as bacterial efflux pumps. acs.org

The methyl group at position 8 introduces steric and electronic effects that can influence the molecule's conformation and reactivity. vulcanchem.com C-8 functionalization of the quinoline ring is a significant area of synthetic chemistry, although it can present challenges due to steric hindrance. rsc.org The specific arrangement of two chloro groups and a methyl group in this compound creates a distinct electronic and steric profile, making it a valuable subject for synthetic and medicinal chemistry research. Scientists study such compounds to explore how these precise modifications can lead to novel reactivity or targeted biological interactions. evitachem.comnih.gov

Overview of Research Directions and Academic Impact of this compound

The academic impact of this compound lies primarily in its role as a versatile chemical intermediate and a foundational scaffold for the development of more complex molecules. pharmaffiliates.com Research directions involving this compound are focused on leveraging its specific structure for applications in synthetic chemistry, medicinal chemistry, and materials science. rsc.org

In synthetic chemistry, this compound serves as a building block. The chlorine atoms at positions 2 and 7 are reactive sites suitable for nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com This enables the synthesis of a library of novel quinoline derivatives, which can then be screened for desired properties. nih.gov

In medicinal chemistry, the compound and its derivatives are investigated for a range of potential biological activities. Substituted quinolines are explored as proteasome inhibitors for cancer therapy and as agents to combat antibiotic resistance in bacteria. acs.orgnih.gov The core structure of this compound provides a template for designing molecules that could interact with specific biological targets. evitachem.com For example, derivatives such as this compound-3-carbonitrile are also synthesized for research purposes. epa.govsynquestlabs.com

Furthermore, chlorinated quinolines serve as important intermediates in the development of agrochemicals, such as herbicides. vulcanchem.com The functionalization of the quinoline scaffold continues to be a transformative strategy in modern chemistry, with the goal of generating novel compounds with enhanced efficacy and selectivity for various applications. rsc.org

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1215205-97-2 |

| Molecular Formula | C₁₀H₇Cl₂N |

| Molecular Weight | 212.08 g/mol |

Data sourced from multiple chemical suppliers and databases. pharmaffiliates.comamadischem.comchemscene.com

Table 2: Significance of Substituents on the Quinoline Ring in Research

| Substituent/Position | General Significance in Quinoline Chemistry Research |

| Chlorine (Halogen) | Modulates electronic properties, lipophilicity, and metabolic stability; can enhance binding to biological targets. nih.govevitachem.comacs.org |

| C-7 Position | Substitution at this position has been found to be important for the inhibitory activity of certain quinoline derivatives. acs.org |

| Methyl Group | Introduces steric and electronic effects that influence molecular conformation and reactivity. vulcanchem.com |

| C-8 Position | Functionalization is a key area of synthetic chemistry, though often challenging due to steric hindrance. rsc.org |

Propriétés

IUPAC Name |

2,7-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUNDFOALTTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682423 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-97-2 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Studies of 2,7-dichloro-8-methylquinoline and Analogues

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. bioline.org.br For quinoline derivatives, these calculations help in elucidating various molecular descriptors that govern their behavior. researchgate.net

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of quinoline derivatives. researchgate.netresearchgate.net DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and calculate vibrational frequencies. uantwerpen.beacs.org For instance, studies on related chlorinated quinolines have utilized DFT to analyze their structural parameters and spectroscopic data. researchgate.net The introduction of substituents, such as chloro and methyl groups, into the quinoline ring leads to a redistribution of charge, which in turn affects the structural and vibrational parameters of the molecule. researchgate.net

In a study of 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, DFT calculations at the B3LYP/6-31G* level showed that the dimethylaminomethyl group at position 2 increases the electron density at the quinoline nitrogen. This highlights the sensitivity of the electronic structure to substitution patterns. Furthermore, theoretical investigations on various quinoline derivatives have successfully correlated calculated data with experimental results, validating the chosen levels of theory. researchgate.net

HOMO-LUMO Gap Analysis and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.netossila.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netscirp.org A smaller gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

For quinoline and its derivatives, the distribution of HOMO and LUMO provides insight into their reactive nature. uantwerpen.beresearchgate.net In the case of 5,7-dichloro-8-hydroxy-2-methyl quinoline, the HOMO is delocalized over the entire molecule except for the methyl group, while the LUMO is delocalized over the entire molecule. researchgate.net This distribution influences the molecule's interaction with other chemical species. DFT calculations have been used to determine the HOMO-LUMO gap for various substituted quinolines, revealing how different functional groups alter their electronic characteristics. uantwerpen.be For example, in 5,7-dichloro-2-((dimethylamino)methyl)-8-quinolinol, the HOMO-LUMO gap was calculated to be 3.45 eV, which is narrower than that of the parent 8-hydroxyquinoline (4.12 eV), indicating enhanced charge-transfer capabilities.

| Property | Value (eV) |

|---|---|

| HOMO energy | -5.82 |

| LUMO energy | -2.37 |

| Band gap | 3.45 |

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. uantwerpen.bemdpi.com The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). uantwerpen.beresearchgate.net

For quinoline derivatives, MEP analysis reveals how substituents affect the charge distribution. uantwerpen.be In a study of 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline, the negative regions of the MEP surface, prone to electrophilic attack, were located over the phenyl ring and the oxygen atom. uantwerpen.be The introduction of chlorine atoms in 5,7-dichloro-8-hydroxy-2-methyl quinoline alters the MEP surface, with the negative region being concentrated over the oxygen atom. uantwerpen.beresearchgate.net This information is critical for predicting the reactivity and intermolecular interactions of these compounds.

Fukui Functions and Local Reactivity Analysis

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites within a molecule. scm.comhackernoon.comfaccts.de These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack. faccts.de

The analysis of Fukui functions provides a more detailed picture of local reactivity compared to global descriptors like the HOMO-LUMO gap. researchgate.net By calculating the condensed Fukui functions for each atom, one can rank the reactivity of different sites within the quinoline scaffold. scm.com This is particularly useful for understanding the regioselectivity of chemical reactions involving substituted quinolines. The combination of Fukui functions with other local reactivity descriptors, such as local softness, offers a powerful approach to analyzing chemical reactivity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and stability that are not accessible through static quantum chemical calculations. mdpi.comnih.govdovepress.com

Conformational Analysis and Stability Studies

MD simulations are employed to explore the conformational landscape of molecules and identify their most stable structures. researchgate.net For flexible molecules like some quinoline derivatives, MD simulations can generate a large number of conformations, which can then be analyzed to determine the most energetically favorable ones. researchgate.net

Interaction with Biological Targets through Docking Studies

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. In the absence of direct experimental data for 2,7-dichloro-8-methylquinoline, insights can be drawn from docking studies conducted on structurally similar analogues, particularly other dichlorinated quinolines. These studies help to identify potential biological targets and elucidate the molecular interactions that govern binding.

A significant body of research has focused on the analogue 5,7-dichloro-8-hydroxy-2-methylquinoline (MQCl), highlighting its potential to interact with various viral and parasitic proteins. For instance, docking studies have explored the interaction of MQCl with proteins from the SARS-CoV-2 virus. tandfonline.comresearchgate.netnih.gov These computational analyses enlisted several protein data bank (PDB) entries as ligand targets, including 6VW1, 6VYO, 6WKQ, 7AD1, 7AOL, and 7B3C, to assess the pharmaceutical potential of quinoline derivatives against the virus. tandfonline.comnih.gov Such findings suggest that these compounds may act as inhibitors for selected viral receptors. nih.gov

In a different therapeutic area, the potential of dichlorinated quinolines as anti-malarial agents has been investigated. uantwerpen.beresearchgate.net Molecular docking was used to assess the binding of 5,7-dichloro-8-hydroxy-2-methylquinoline to a dehydrogenase inhibitor. researchgate.net The results, which predict the binding affinity of different poses, indicate that these derivatives could be lead compounds for developing new anti-malarial drugs. uantwerpen.beresearchgate.net A comparison of the binding affinities for 8-hydroxy-2-methylquinoline and its 5,7-dichloro derivative reveals how halogenation can influence target interaction.

| Compound | Mode | Affinity (kcal/mol) |

|---|---|---|

| 8-Hydroxy-2-methylquinoline | 1 | -7.5 |

| 2 | -7.3 | |

| 3 | -7.2 | |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | 1 | -8.1 |

| 2 | -8.0 | |

| 3 | -7.9 |

Broader studies on quinoline derivatives further support their potential as enzyme inhibitors. For example, newly synthesized quinoline-thiadiazole derivatives were evaluated as inhibitors of cyclooxygenase (COX-1), with docking scores ranging from -5.87 to -8.56 kcal/mol. rjptonline.org Similarly, derivatives of 6,7-dichloro-5,8-quinolinedione were studied for their interaction with the NQO1 protein, an enzyme implicated in cancer. mdpi.com These collective findings underscore that the dichlorinated quinoline scaffold is a viable candidate for interacting with a range of biological targets, a principle that extends to this compound.

Computational Prediction of Reactivity and Degradation Mechanisms

Density Functional Theory (DFT) calculations are instrumental in predicting the chemical reactivity and potential degradation pathways of molecules. uantwerpen.beresearchgate.net By computing various quantum-molecular descriptors, researchers can identify the most probable sites for chemical reactions and understand a molecule's stability. researchgate.net For analogues of this compound, such as 5,7-dichloro-8-hydroxy-2-methylquinoline and 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac), these methods have provided significant insights. uantwerpen.beresearchgate.net

Reactivity descriptors including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and Fukui functions help to locate reactive sites. uantwerpen.beresearchgate.net For instance, in 6,7-dichloro-5,8-quinolinedione derivatives, MEP maps showed that nucleophilic regions are localized near the nitrogen atom and specific substituent groups, indicating high reactivity towards nucleophilic targets. mdpi.com For the analogue quinclorac, DFT calculations predict that an electrophilic attack is likely to cause dechlorination, a nucleophilic attack could lead to decarboxylation, and a radical attack would result in hydrogen substitution on the quinoline ring. researchgate.net These predictions are crucial for understanding how the molecule might behave and degrade in various chemical environments.

Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, yielding two radical fragments. libretexts.org It is a key parameter for predicting the thermal stability of a compound and its susceptibility to degradation initiated by bond cleavage, such as in autoxidation. uantwerpen.beresearchgate.net In general, a lower BDE indicates a weaker bond that is more easily broken. libretexts.org

Computational studies on 5,7-dichloro-8-hydroxy-2-methylquinoline have involved the calculation of BDEs to investigate the molecule's sensitivity to autoxidation and hydrolysis, which are important degradation mechanisms. uantwerpen.beresearchgate.net By identifying the weakest bonds in the molecule, these calculations can predict the initial steps of its degradation cascade. For example, the C-Cl bonds and the C-H bonds of the methyl group are expected points of initial cleavage under radical-inducing conditions. The specific BDE values depend on the local chemical environment within the molecule.

| Bond | Average BDE (kJ/mol) |

|---|---|

| C-H | ~413 |

| C-C | ~348 |

| C-N | ~305 |

| C-Cl | ~339 |

| C=C | ~614 |

Autoxidation and hydrolysis are critical degradation pathways for organic compounds in the environment. Computational studies on quinoline analogues have been performed to understand their sensitivity to these mechanisms. uantwerpen.beresearchgate.net

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen and is often initiated by light or heat. The mechanism involves a free-radical chain reaction. BDE calculations are crucial for predicting susceptibility to autoxidation, as the process often begins with the cleavage of the weakest C-H or other susceptible bonds. uantwerpen.beresearchgate.net For quinclorac, a related dichlorinated quinoline, DFT studies predicted that a free radical attack would most likely lead to the substitution of a hydrogen atom on the quinoline ring. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a molecule to hydrolysis can be predicted by analyzing its electronic structure and identifying sites prone to nucleophilic attack by water. For chlorinated aromatic compounds, the C-Cl bonds can be subject to hydrolysis under certain conditions. In studies of 5,7-dichloro-8-hydroxy-2-methylquinoline, radial distribution functions (RDF) were calculated in addition to BDEs to gain a deeper understanding of its degradation properties, including hydrolysis. uantwerpen.beresearchgate.net Furthermore, reactivity descriptor analysis for quinclorac suggests that an electrophilic attack could lead to dechlorination, a process that can be facilitated in an aqueous environment. researchgate.net

Bond Dissociation Energies (BDE)

Adsorption Behavior and Nanocluster Interactions

The interaction of chlorinated quinolines with nanomaterials is a growing area of interest for applications in sensing and drug delivery. tandfonline.comresearchgate.net Theoretical studies have investigated the adsorption behavior of the analogue 5,7-dichloro-8-hydroxy-2-methylquinoline (MQCl) on the surfaces of fullerene-like nanocages, specifically aluminum-nitrogen (AlN) and aluminum-phosphorous (AlP) nanoclusters. tandfonline.comresearchgate.netnih.gov

These DFT investigations model the geometry and energetics of the adsorption process. tandfonline.comresearchgate.net The results indicate that the quinoline derivatives can be chemically adsorbed onto the nanoclusters. tandfonline.com A key finding is that upon adsorption, the hardness of the nanocluster-drug complex decreases, leading to an increase in chemical softness. tandfonline.comresearchgate.net According to the Hard-Soft Acid-Base (HSAB) theory, this change indicates that the reactivity of the adsorbed drug molecule is enhanced. tandfonline.comresearchgate.net

The electronic properties of the complexes are also significantly altered. The energy gap (HOMO-LUMO gap) of the system changes upon adsorption, which affects its electrical conductivity. tandfonline.com For example, the energy gap was found to be largest for the AlN-MQ (8-hydroxy-2-methylquinoline) complex and smallest for the AlP-MQI (5,7-diiodo-8-hydroxy-2-methylquinoline) complex, making them the least and most electrically conductive, respectively. tandfonline.com These findings suggest that such nanocluster-quinoline conjugates have potential for use in probing and therapy. tandfonline.comresearchgate.netnih.gov

| Parameter | Observation |

|---|---|

| Adsorption Energetics | Favorable adsorption energies indicate stable complex formation. |

| Chemical Hardness | Decreases upon adsorption of the drug molecule. |

| Chemical Softness | Increases upon adsorption, indicating enhanced reactivity of the complex. |

| Energy Gap (Conductivity) | Modulated by the specific quinoline derivative and nanocluster (AlN vs. AlP). |

Biological Evaluation and Pharmacological Research of 2,7-dichloro-8-methylquinoline Derivatives

Anticancer Activity and Mechanisms of Action

Derivatives of 2,7-dichloro-8-methylquinoline have been the subject of significant research for their potential as anticancer agents. These investigations have explored their effectiveness against various cancer cell lines and the underlying molecular mechanisms responsible for their cytotoxic effects.

In vitro Cytotoxicity against Human Cancer Cell Lines (e.g., OVCAR-3, OVCAR-8, HCT 116, A375, A549)

A notable area of research has been the in vitro evaluation of these compounds against a panel of human cancer cell lines. Specifically, derivatives of 2-quinolyl-1,3-tropolone, synthesized from 4,7-dichloro-8-methylquinolines, have demonstrated considerable anti-proliferative activity. nih.govrsc.orgrsc.orgrsc.org

Two compounds, 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone (referred to as compound 3d) and a mixture of polychlorinated derivatives (mixture B of 3i–k), showed excellent activity against six cancer cell lines, including ovarian (OVCAR-3, OVCAR-8), colon (HCT 116), and lung (A549) cancer cell lines. nih.govrsc.orgnih.gov For instance, the IC₅₀ values for the mixture B of 3i–k against OVCAR-3, OVCAR-8, and HCT 116 cell lines were 0.63 μM, 1.98 μM, and 1.15 μM, respectively. nih.gov

Furthermore, platinum(II) complexes incorporating a 5,7-dichloro-8-hydroxy-2-methyl-quinoline ligand have been assessed for their cytotoxicity. rsc.orgrsc.org One such complex, 5,7-dichloro-8-quinolinol-pta (3b), exhibited IC₅₀ values comparable to the established chemotherapy drug cisplatin against A375 melanoma and A549 lung cancer cell lines. rsc.orgrsc.org While hinokitiol, a tropolone derivative, has been shown to inhibit the migration of melanoma cells, further direct studies on this compound derivatives against A375 are warranted. nih.gov

Interactive Table: In vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) |

| Mixture B of 3i–k | OVCAR-3 | 0.63 |

| Mixture B of 3i–k | OVCAR-8 | 1.98 |

| Mixture B of 3i–k | HCT 116 | 1.15 |

| Compound 3d | OVCAR-3 | Data not specified |

| Compound 3d | OVCAR-8 | Data not specified |

| Compound 3d | HCT 116 | Data not specified |

| Compound 3d | A549 | Data not specified |

| Platinum complex 3b | A375 | Comparable to Cisplatin |

| Platinum complex 3b | A549 | Comparable to Cisplatin |

Induction of Apoptotic Cell Death

Key derivatives of this compound have been found to induce apoptotic cell death in cancer cells. nih.govrsc.orgrsc.orgrsc.org The promising compounds, 3d and mixture B of 3i–k, were shown to trigger apoptosis in ovarian cancer cell lines (OVCAR-3 and OVCAR-8) and a colon cancer cell line (HCT 116). nih.govrsc.orgrsc.orgrsc.org This induction of programmed cell death is a crucial mechanism for their anticancer effects.

Impact on Cellular Signaling Pathways (e.g., ERK signaling)

The anticancer activity of these derivatives also involves the modulation of critical cellular signaling pathways. Research has demonstrated that compounds 3d and mixture B of 3i–k affect the ERK signaling pathway in ovarian (OVCAR-3, OVCAR-8) and colon (HCT 116) cancer cells. nih.govrsc.orgrsc.orgrsc.org The ERK pathway is often dysregulated in cancer and plays a vital role in cell proliferation, survival, and differentiation. By interfering with this pathway, these quinoline derivatives can disrupt cancer cell growth and survival.

Interaction with Microtubules and Tubulin Polymerization Inhibition

While direct studies on this compound derivatives are emerging, the broader class of quinoline derivatives has been investigated as inhibitors of tubulin polymerization. worktribe.comekb.eg Tubulin is a key component of microtubules, which are essential for cell division, making it an attractive target for anticancer drugs. Some quinoline-indole derivatives have been designed as anti-tubulin agents that target the colchicine binding site. worktribe.com The potential of this compound derivatives to act as tubulin polymerization inhibitors warrants further investigation as a possible mechanism of their anticancer activity. medchemexpress.comafricanjournalofbiomedicalresearch.com

Drug Resistance Studies in Cancer Cells

Overcoming multidrug resistance is a significant challenge in cancer therapy. A patent for substituted 2,4-diamino-quinoline derivatives suggests their potential use in treating drug-resistant cancers. google.com This indicates that the quinoline scaffold could be a valuable starting point for developing agents that can circumvent or reverse drug resistance in cancer cells. However, specific studies focusing on drug resistance and this compound derivatives are needed to fully establish their role in this area.

Antimicrobial and Antifungal Properties

In addition to their anticancer potential, derivatives of this compound have been evaluated for their antimicrobial and antifungal activities.

Research has shown that 2-chloro-8-methylquinoline amine derivatives possess antifungal properties. dntb.gov.ua Similarly, 5,7-dichloro-8-hydroxy-quinoline derivatives have demonstrated both antibacterial and antifungal activity. nih.gov Studies on (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives have also revealed their potential as antimicrobial agents. nih.gov A derivative of 2,7-dichloro-3-methylquinoline has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus and 1.0 μg/mL against Escherichia coli.

Interactive Table: Antimicrobial and Antifungal Activity of this compound Derivatives

| Derivative Class | Activity | Target Organisms |

| 2-chloro-8-methylquinoline amine derivatives | Antifungal | Not specified |

| 5,7-dichloro-8-hydroxy-quinoline derivatives | Antibacterial, Antifungal | Bacteria and Fungi |

| (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives | Antimicrobial | Bacteria and Fungi |

| 2,7-dichloro-3-methylquinoline derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |

The mechanism of antimicrobial action for these quinoline derivatives is thought to involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.

Antibacterial Activity (e.g., E. coli, S. aureus)

Research into the antibacterial potential of 2,7-dichloroquinoline derivatives has yielded promising results against both Gram-positive and Gram-negative bacteria. A study focused on the synthesis of novel 7-chloroquinoline analogs investigated the antibacterial activity of compounds including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide. researchgate.net

The in vitro antibacterial activity was assessed using the disc diffusion method. The findings indicated that 2,7-dichloroquinoline-3-carbonitrile demonstrated good activity against Staphylococcus aureus and Pseudomonas aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm. researchgate.net Furthermore, 2,7-dichloroquinoline-3-carboxamide showed good activity against Escherichia coli, with an inhibition zone of 11.00 ± 0.04 mm. researchgate.net

Another synthesized derivative, 9-(2,7-dichloroquinolin-3-yl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethylacridine-1,8-(2H,5H,9H,10H)-dione, was also evaluated for its antibacterial properties. innovareacademics.in

Table 1: Antibacterial Activity of 2,7-Dichloroquinoline Derivatives

| Compound Name | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | 11.00 ± 0.03 |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | 11.00 ± 0.03 |

Data sourced from a study on novel chloroquinoline analogs. researchgate.net

Antimalarial Activity

No specific research data concerning the antimalarial activity of this compound derivatives was identified in the searched literature. Research in this area tends to focus on other quinoline analogs, such as 4,7-dichloroquinoline researchgate.net, 7-chloro-4-aminoquinoline hybrids nih.gov, and 2,8-bis-(trifluoromethyl)quinoline. mdpi.com

Antiparasitic Activity (e.g., Trypanosoma brucei, T. cruzi, Leishmania infantum, L. amazonensis)

There were no specific research findings on the antiparasitic activity of this compound derivatives against Trypanosoma brucei, T. cruzi, Leishmania infantum, or L. amazonensis within the reviewed sources. The existing literature on antiparasitic quinolines primarily investigates other structural classes, including 8-nitroquinolin-2(1H)-one researchgate.netacs.org and N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas. researchgate.net

Other Potential Biological Activities

A review of the literature did not provide specific studies on the antidepressant evaluation of derivatives of this compound. Research in this area has been conducted on structurally different compounds, such as N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives. nih.govnih.gov

No specific research was found regarding the antiseizure activity of this compound derivatives. Studies on the anticonvulsant properties of quinoline-based compounds have focused on other derivatives, such as 8-substituted quinolines nih.gov and quinoline-2(1H)-one derivatives. ijpcbs.com

Antidepressant Evaluation

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR analyses have provided critical insights into the molecular features required for their therapeutic effects.

The nature and position of substituents on the quinoline ring system are critical determinants of biological activity. acs.org The introduction of different functional groups can alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. acs.orgresearchgate.net

Research into 2-quinolyl-1,3-tropolone derivatives, synthesized from 4,7-dichloro-2-methylquinolines, has shown that compounds bearing electron-withdrawing groups exhibit potent anti-proliferative activity against various human cancer cell lines. nih.govrsc.orgrsc.org Specifically, tropolones with nitro (NO2) or additional chloro (Cl) groups on the tropolone ring were identified as the most active compounds. nih.govrsc.org For instance, 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone demonstrated significant activity against six different cancer cell lines. nih.govrsc.orgresearchgate.net These findings suggest that electron-withdrawing substituents enhance the anticancer potential of this class of derivatives.

In a different series of compounds, 2-chloro-8-methylquinoline imides were evaluated for their antioxidant properties. The study revealed distinct activity modulation based on the substituents. A compound featuring three hydroxyl (-OH) groups demonstrated dominant efficacy in inhibiting lipid peroxidation, whereas a compound with a fluorine (-F) substituent showed the least activity. This highlights the significant role that the type and number of substituent groups play in determining the antioxidant capacity of these derivatives.

Furthermore, studies on other quinoline derivatives have established that the 8-hydroxy-quinoline-7-carboxylic acid moiety acts as a crucial pharmacophore for the inhibition of Pim-1 kinase, an enzyme implicated in cell survival and proliferation. researchgate.net This underscores the importance of specific substitution patterns for achieving selective inhibition of therapeutic targets.

| Compound | Substituent | DPPH Inhibition IC50 (µM/ml) | LPO Inhibition IC50 (µM/ml) |

|---|---|---|---|

| 2a | - | 13±0.6 | 10±0.3 |

| 2b | Fluorine | 112±0.2 | 145±0.5 |

| 2c | - | 72±0.1 | 72±0.4 |

| 2d | - | 15±0.4 | 23±0.2 |

| 2e | - | 19±0.3 | 27±0.2 |

| 2f | Three Hydroxyl Groups | 7±0.5 | 4±0.1 |

| 2g | - | 22±0.2 | 32±0.9 |

| BHA (Standard) | - | 12±0.4 | 8±0.8 |

Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. researchgate.net The introduction of halogen atoms, particularly chlorine, into the quinoline scaffold can significantly improve biological activity by altering factors such as lipophilicity and electronic distribution. researchgate.netresearchgate.net

In derivatives of this compound, the presence of two chlorine atoms is a defining structural feature. The impact of this di-chlorination is evident when comparing halogenated versus non-halogenated analogues. For example, a comparative study of 8-hydroxy-2-methyl quinoline and its dichlorinated counterpart, 5,7-dichloro-8-hydroxy-2-methyl quinoline, revealed differences in their electronic and drug-like properties. uantwerpen.beresearchgate.net Halogenation often leads to an increase in lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. researchgate.net

The importance of the chlorine atom at the 7-position is highlighted in studies of 2-chloro-3-((2,2-dimethylhydrazono)methyl)quinoline derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors. jocpr.com Docking studies showed that the 2,7-dichloro derivative (compound 3g) exhibited one of the highest inhibitory potencies, forming strong hydrogen bonds with the Lys103 residue of the enzyme. jocpr.com This indicates that the chloro group at C7 is crucial for the observed activity.

Furthermore, research on 2-quinolyl-1,3-tropolones identified polychlorinated derivatives as being among the most potent anticancer agents in the series. nih.govrsc.org This suggests that increasing the degree of halogenation can be a viable strategy for enhancing the cytotoxic effects of these compounds against cancer cells. The strategic placement of chlorine atoms is also critical, as seen in antimicrobial azanaphthoquinones where substitution at the C-6 position yielded highly active compounds, while the corresponding C-7 isomers had no significant activity. d-nb.info

| Compound | Key Structural Feature | Activity Highlight |

|---|---|---|

| 3d | 5-nitro-2-quinolyl, 4-nitro-1,3-tropolone | Excellent activity against six cancer cell lines |

| Mixture B of 3i–k | Polychlorinated derivatives | Excellent activity against six cancer cell lines (IC50: 0.63-1.98 µM) |

| 3h | 5,6,7-trichloro-1,3-tropolone | Identified as a highly active compound |

Modulation of Activity through Substituent Effects

Pharmacokinetic and Toxicity Considerations in Drug Development

Beyond biological activity, the successful development of a drug candidate depends heavily on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—and its toxicity. mdpi.com For derivatives of this compound, these considerations are paramount.

Computational tools are often employed for the early prediction of ADME properties. mdpi.com Parameters such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are evaluated to predict a compound's potential for oral bioavailability and membrane permeability. uantwerpen.bemdpi.com For instance, a study on quinoline derivatives analyzed drug-likeness parameters based on the "Rule of Five" and "Rule of Three" to identify candidates with favorable pharmacokinetic profiles. uantwerpen.be The introduction of chlorine atoms, as in this compound, generally increases lipophilicity (LogP), which can enhance absorption but may also lead to higher metabolic turnover or off-target toxicity if not balanced. researchgate.netchemscene.com

Toxicity is another critical aspect. While halogenation can enhance efficacy, it can also introduce toxicity concerns. Therefore, assessing the cytotoxic effects of new derivatives on normal cells is a crucial step. For example, cobalt(II) complexes with 5,7-dihalo-8-quinolinol derivatives showed enhanced cytotoxicity against cancer cells but, importantly, maintained lower toxicity towards normal cells compared to the standard chemotherapeutic cisplatin. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are increasingly used to flag potential liabilities early in the drug discovery process, guiding the synthesis of safer and more effective analogues. mdpi.com

| Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 12.89 |

| LogP | 3.85 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 0 |

Applications and Future Directions in Chemical and Pharmaceutical Industries

Development of New Therapeutic Agents

The structural framework of 2,7-dichloro-8-methylquinoline makes it a valuable starting point for the discovery of new drugs. Its derivatives have shown promise in various therapeutic areas, highlighting the compound's potential as a pharmacologically active agent.

Lead Compound Identification and Optimization

In the quest for new medicines, this compound serves as a "lead compound," a chemical starting point for the design and synthesis of more potent and selective drug candidates. For instance, derivatives of dichlorinated quinolines are being investigated for their potential as anti-malarial drugs. researchgate.net Computational studies, such as molecular docking, have been employed to assess the binding potential of these compounds to biological targets like dehydrogenase inhibitors, suggesting that they could be developed into new treatments for malaria. researchgate.net

Research into quinoline derivatives has also revealed their potential as anticancer agents. Studies have shown that certain substituted quinolines can induce apoptosis (programmed cell death) in cancer cell lines. For example, a related compound, 2,7-dichloro-3-methylquinoline, has demonstrated cytotoxic effects against breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values of approximately 12.96 µM and 14.50 µM, respectively. This highlights the potential of the dichlorinated quinoline scaffold as a basis for developing new anticancer therapies.

Further synthetic modifications of the this compound core are being explored to enhance therapeutic efficacy. The introduction of different functional groups can significantly alter the biological activity of the parent molecule. For example, the synthesis of 2-quinolyl-1,3-tropolone derivatives from 4,7-dichloro-2-methylquinolines has yielded compounds with potent anti-proliferative activity against various human cancer cell lines. rsc.org

Drug and Pesticide Development Potential

The quinoline core is a common feature in many existing drugs and agrochemicals. brieflands.com The unique chemical properties of this compound and its derivatives make them attractive candidates for the development of new pharmaceuticals and pesticides. lookchem.combldpharm.com For example, 7-chloro-8-methylquinoline is utilized in the agrochemical industry for synthesizing new pesticides and herbicides. lookchem.com The antimicrobial properties of quinoline derivatives are also well-documented, with their mechanism of action often involving the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. This broad-spectrum potential underscores the importance of this compound as a versatile platform for creating a wide range of bioactive molecules.

Role as Heterocyclic Building Blocks in Organic Synthesis

Beyond its direct biological applications, this compound is a valuable heterocyclic building block in organic synthesis. bldpharm.com Its chlorine substituents provide reactive sites for a variety of chemical transformations, allowing chemists to construct more complex molecular architectures.

The chlorine atoms on the quinoline ring can be replaced by other functional groups through nucleophilic substitution reactions. This versatility allows for the synthesis of a diverse library of quinoline derivatives with tailored properties. For example, 2,7-dichloro-3-methylquinoline can undergo oxidation to form N-oxides or reduction to yield tetrahydroquinoline derivatives. These transformations open up avenues for creating novel compounds with unique chemical and biological characteristics. The use of quinoline derivatives as building blocks extends to the synthesis of various organic compounds, dyes, and pigments. lookchem.com

Research Chemical Utility in Laboratories

As a commercially available compound, this compound serves as a crucial research chemical in laboratory settings. pharmaffiliates.comcalpaclab.com Its availability allows scientists to investigate its chemical properties and explore its potential in various applications without the need for de novo synthesis. Researchers can purchase this compound for a wide range of in-vitro studies and as a starting material for synthesizing novel compounds. pharmaffiliates.comaksci.combldpharm.com

Emerging Applications and Interdisciplinary Research

The potential of this compound extends beyond traditional pharmaceutical and chemical applications, with emerging uses in interdisciplinary fields like material science. chemscene.com

Material Science Applications (e.g., OLEDs)

Quinoline derivatives are being explored for their use in advanced materials, including organic light-emitting diodes (OLEDs). researchgate.net OLEDs are a key technology in modern displays and lighting, and the development of new materials with improved performance is an active area of research. researchgate.net The electronic properties of the quinoline ring system make it a suitable component for charge-transporting layers in OLED devices. researchgate.net While direct applications of this compound in OLEDs are still under investigation, the broader class of quinoline derivatives has shown promise in this area. hokudai.ac.jp The ability to tune the electronic properties of the quinoline core through chemical modification makes it a promising scaffold for designing new materials for next-generation electronic devices.

Biomedical Probing and Diagnostics

The quinoline scaffold is a significant platform in the development of fluorescent probes and diagnostic agents due to its inherent photophysical properties, which can be finely tuned through chemical modification. While the broader class of quinoline derivatives has seen extensive research and application in bioimaging and diagnostics, literature specifically detailing the use of this compound in these areas is limited.

Research into quinoline-based probes often focuses on structures that facilitate strong fluorescence and specific binding to biological targets. Modifications typically involve the introduction of electron-donating and electron-accepting groups to create a "push-pull" system, which enhances quantum yields and modulates emission wavelengths. Furthermore, specific chelating groups are often incorporated to enable the detection of metal ions or other small molecules of biological interest. For instance, derivatives of 8-hydroxyquinoline are well-known for their ability to act as fluorescent sensors for metal ions.

Theoretical studies on related compounds, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, have been conducted to understand their electronic properties and potential as therapeutic and diagnostic agents. These computational analyses, including Density Functional Theory (DFT), help in predicting the reactivity, stability, and potential interaction of these molecules with biological systems. However, specific experimental studies demonstrating the application of this compound as a biomedical probe or diagnostic tool are not prominently featured in current scientific literature.

The development of novel fluorescent probes is a dynamic field, with ongoing efforts to discover new scaffolds with optimal photophysical and biological properties. While this compound possesses a core structure that could potentially be developed into a useful probe, further research and functionalization would be necessary to impart the desired characteristics for biomedical and diagnostic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,7-Dichloro-8-methylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Conrad-Limpach reaction using substituted anilines (e.g., m-chloroaniline) and ethyl ethoxymethylenemalonate. Chlorination steps using POCl₃ or SOCl₂ introduce dichloro substituents at positions 2 and 6. Methylation at position 8 is achieved via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Yield optimization requires precise temperature control (70–90°C for cyclization) and stoichiometric ratios of chlorinating agents (1:2.5 for POCl₃) .

Q. How is structural characterization of this compound performed, and what key spectral features distinguish it?

- Methodological Answer : Single-crystal X-ray diffraction confirms planarity of the quinoline ring (rms deviation <0.05 Å) and dihedral angles between substituents (e.g., 70.22° for a methoxybenzene substituent in related compounds) . NMR spectra show characteristic shifts: δ 8.5–8.7 ppm (H-3, H-4 aromatic protons), δ 2.7 ppm (methyl group at C-8), and δ 4.3 ppm (chlorine-induced deshielding in C NMR) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using methanol/water (3:1 v/v) removes unreacted starting materials. Column chromatography with silica gel (hexane/ethyl acetate 4:1) isolates the product with >95% purity. For halogenated byproducts, activated charcoal treatment is recommended prior to crystallization .

Q. How do substituent positions (2,7-Cl and 8-Me) influence the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : The electron-withdrawing Cl groups at positions 2 and 7 activate the quinoline ring for nucleophilic attack at C-3 and C-4. Methyl at C-8 sterically hinders substitution at adjacent positions but stabilizes intermediates through hyperconjugation. Kinetic studies show SNAr reactions at C-3 proceed 3× faster than at C-4 in DMF at 60°C .

Advanced Research Questions

Q. How can Cp*Co(III)-catalyzed C(sp³)-H activation be applied to functionalize this compound?

- Methodological Answer : The methyl group at C-8 undergoes regioselective amidation using oxazolones under Cp*Co(III) catalysis (5 mol%, 80°C, 12 h). This method avoids external oxidants and achieves 85% yield with >20:1 regioselectivity. Mechanistic studies suggest a concerted metalation-deprotonation pathway .

Q. What crystallographic evidence exists for intermolecular interactions influencing the solid-state packing of this compound derivatives?

- Methodological Answer : X-ray studies reveal N–H⋯N hydrogen bonds (2.89 Å) between quinoline rings and π-π stacking (3.4 Å interplanar distance) in derivatives. These interactions form zig-zag layers parallel to the (011) plane, affecting solubility and melting points .

Q. How can conflicting data on synthetic yields be resolved when scaling up this compound production?

- Methodological Answer : Batch-to-batch inconsistencies often arise from trace moisture in chlorinating agents. Karl Fischer titration of POCl₃ (target: <0.01% H₂O) and inert gas purging improve yield reproducibility from 60% to 88% at 100-g scale. Contradictions in literature yields (e.g., 70% vs. 50%) are attributed to inadequate drying protocols .

Q. What strategies enhance the quantum yield of this compound derivatives in fluorescent sensing applications?

- Methodological Answer : Introducing electron-donating groups (e.g., -OMe) at C-5 increases quantum yield from 0.004 to 0.70 by reducing non-radiative decay. Blue shifts (Δλ = 70 nm) are achieved via steric hindrance at the chelation site, as demonstrated in zinc sensors derived from 8-hydroxyquinoline .

Q. How should researchers interpret contradictory NMR and mass spectrometry data for halogenated quinoline derivatives?

- Methodological Answer : Discrepancies between calculated ([M+H]⁺ = 226.02) and observed m/z (226.05) may indicate isotopic patterns from Cl/Cl. For NMR, residual DMSO-d₆ (δ 2.5 ppm) can obscure peaks; use CDCl₃ for clearer aromatic proton resolution. Cross-validate with IR (C-Cl stretch at 750 cm⁻¹) .

Tables

Table 1 : Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| H NMR | δ 8.65 (d, H-3), δ 8.52 (d, H-4), δ 2.71 (s, 8-Me) |

| C NMR | δ 152.1 (C-2), δ 148.9 (C-7), δ 21.3 (8-Me) |

| IR | 750 cm⁻¹ (C-Cl), 1590 cm⁻¹ (C=N) |

| MS (EI) | m/z 226.02 ([M+H]⁺, 100%), 228.01 ([M+2+H]⁺, 64%) |

Table 2 : Optimization of Chlorination Conditions

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 88 |

| SOCl₂ | 70 | 8 | 75 |

| PCl₅ | 90 | 4 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.